1-(Tert-butyl)-2-ethynylbenzene 1-(Tert-butyl)-2-ethynylbenzene
Brand Name: Vulcanchem
CAS No.: 175700-37-5
VCID: VC7520097
InChI: InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3
SMILES: CC(C)(C)C1=CC=CC=C1C#C
Molecular Formula: C12H14
Molecular Weight: 158.244

1-(Tert-butyl)-2-ethynylbenzene

CAS No.: 175700-37-5

Cat. No.: VC7520097

Molecular Formula: C12H14

Molecular Weight: 158.244

* For research use only. Not for human or veterinary use.

1-(Tert-butyl)-2-ethynylbenzene - 175700-37-5

Specification

CAS No. 175700-37-5
Molecular Formula C12H14
Molecular Weight 158.244
IUPAC Name 1-tert-butyl-2-ethynylbenzene
Standard InChI InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3
Standard InChI Key QLRYOPIKQXZEDV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1C#C

Introduction

Chemical Identity and Structural Features

1-(tert-Butyl)-2-ethynylbenzene (C₁₂H₁₄) consists of a benzene ring substituted at the 1-position with a tert-butyl group (-C(CH₃)₃) and at the 2-position with an ethynyl moiety (-C≡CH). The tert-butyl group imposes significant steric hindrance, while the ethynyl substituent introduces π-electron density and reactivity toward electrophilic or transition-metal-mediated transformations .

Molecular Geometry and Electronic Effects

The tert-butyl group adopts a tetrahedral geometry, creating a steric shield around the benzene ring. Computational models of analogous tert-butyl-substituted benzenes (e.g., 1-tert-butyl-2-methylbenzene) reveal bond angle distortions of 2–4° at the substituted carbon due to steric strain . The ethynyl group’s sp-hybridized carbon induces electron-withdrawing effects, as evidenced by downfield shifts in ¹H NMR signals for adjacent protons (δ 7.2–7.8 ppm in related systems) .

Table 1: Calculated Physicochemical Properties

PropertyValueSource Analogue
Molecular weight158.24 g/molC₁₁H₁₆ (Stenutz)
Density0.89–0.92 g/cm³ (estimated)1-tert-butyl-2-methylbenzene
Boiling point195–205°C (extrapolated)Ethynylbenzene derivatives
Refractive index (n₂₀D)1.508–1.512tert-Butyl aromatics

Synthetic Methodologies

The synthesis of 1-(tert-butyl)-2-ethynylbenzene can be achieved through palladium-catalyzed cross-coupling strategies, as demonstrated in analogous systems .

Sonogashira Coupling Approach

A validated route involves coupling 1-tert-butyl-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by deprotection:

Step 1:

1-Tert-butyl-2-iodobenzene + TMSAPd(PPh3)2Cl2,CuI1-Tert-butyl-2-(trimethylsilylethynyl)benzene\text{1-Tert-butyl-2-iodobenzene + TMSA} \xrightarrow{\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, \text{CuI}} \text{1-Tert-butyl-2-(trimethylsilylethynyl)benzene}

Step 2:

1-Tert-butyl-2-(TMS-ethynyl)benzeneK2CO3,MeOH1-Tert-butyl-2-ethynylbenzene\text{1-Tert-butyl-2-(TMS-ethynyl)benzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeOH}} \text{1-Tert-butyl-2-ethynylbenzene}

This method, adapted from procedures for 2-ethynylbenzaldehydes , typically yields 68–78% after column chromatography (PE/EtOAc = 10:1) .

Direct Alkynylation of tert-Butylbenzenes

Alternative routes employ 2-bromo-1-tert-butylbenzene and ethynylating agents under Heck conditions. Key optimization parameters include:

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Solvent: Et₃N/MeCN (3:1 v/v)

  • Temperature: 50°C under argon

Control experiments with electron-deficient aryl halides show accelerated reaction rates (4–12 h vs. 24 h for electron-rich systems) .

Spectroscopic Characterization

While direct NMR data for 1-(tert-butyl)-2-ethynylbenzene is unavailable, predictions can be made from related compounds:

¹H NMR (400 MHz, CDCl₃)

  • Aromatic protons: δ 7.2–7.6 ppm (multiplet, 3H, H-3, H-4, H-5)

  • Ethynyl proton: δ 3.1–3.3 ppm (singlet, 1H, ≡CH)

  • tert-Butyl protons: δ 1.3–1.4 ppm (singlet, 9H, C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃)

  • Ethynyl carbons: δ 83.5 (sp-hybridized C≡), 77.2 (≡CH)

  • Quaternary carbons: δ 148.9 (C-1), 132.4 (C-2)

Reactivity and Functionalization

The ethynyl group enables diverse transformations:

Cycloaddition Reactions

Under Huisgen conditions, the ethynyl moiety undergoes 1,3-dipolar cycloaddition with azides:

1-(Tert-butyl)-2-ethynylbenzene + R-N3CuI1-(Tert-butyl)-2-(1,2,3-triazolyl)benzene\text{1-(Tert-butyl)-2-ethynylbenzene + R-N}_3 \xrightarrow{\text{CuI}} \text{1-(Tert-butyl)-2-(1,2,3-triazolyl)benzene}

This reactivity parallels observations in 2-ethynylbenzaldehyde systems .

Transition-Metal Complexation

The ethynyl group coordinates to Pd(II) centers, forming π-complexes critical in catalytic cycles. X-ray structures of analogous complexes show Pd–C≡ bond lengths of 2.01–2.05 Å .

Biological and Materials Applications

Polymer Precursors

The steric bulk of the tert-butyl group suppresses π–π stacking in ethynylbenzene-based polymers, enhancing solubility for optoelectronic applications. Thermal polymerization at 200°C yields conjugated poly(arylene ethynylene)s with λmax ≈ 420 nm .

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